Product packaging for 3-Methyl-2-ureido-butyric acid(Cat. No.:CAS No. 26081-00-5)

3-Methyl-2-ureido-butyric acid

Cat. No.: B3050455
CAS No.: 26081-00-5
M. Wt: 160.17 g/mol
InChI Key: JDXMIYHOSFNZKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance in Contemporary Chemical and Biological Investigations

The significance of 3-methyl-2-ureido-butyric acid and its enantiomers in scientific research is multifaceted, spanning from fundamental enzymatic studies to metabolomics and synthetic chemistry.

In the realm of biotechnology and enzymatic studies, N-carbamoyl-D-valine is a key intermediate in the "hydantoinase process," a biocatalytic method for producing enantiomerically pure D-amino acids. This process utilizes a cascade of enzymes, including D-hydantoinase and D-carbamoylase (also known as N-carbamoyl-D-amino acid amidohydrolase), to convert 5-monosubstituted hydantoins into N-carbamoyl-D-amino acids, which are then hydrolyzed to the corresponding D-amino acid. mdpi.com The efficiency of D-carbamoylases in processing substrates like N-carbamoyl-D-valine is a subject of ongoing research to improve the industrial production of D-amino acids, which are important building blocks for pharmaceuticals, such as beta-lactam antibiotics. drugbank.com

Conversely, N-carbamoyl-L-valine is a substrate for L-specific amidohydrolases, such as N-carbamoyl-L-amino acid amidohydrolase. The study of these enzymes and their interaction with N-carbamoyl-L-valine provides insights into their substrate specificity and potential for producing optically pure L-amino acids. However, some enzymes show lower activity towards the branched-chain N-carbamoyl-L-valine compared to linear substrates, a phenomenon attributed to steric hindrance from the valine side chain.

From a biological and metabolic perspective, N-carbamoylvaline has been identified in metabolomic profiling studies, which analyze the complete set of small-molecule metabolites in a biological sample. For instance, N-carbamoylvaline has been detected as one of many altered metabolites in patients with bacterial sepsis, highlighting potential disruptions in amino acid metabolism during such conditions. nih.gov Furthermore, elevated levels of branched-chain amino acids, including valine, and their derivatives have been associated with an increased risk of developing type 2 diabetes. harvard.edu

In synthetic organic chemistry, the carbamoyl-valine structure is used as a starting material for the synthesis of more complex molecules. For example, it can be used to create chiral pyrimidin-2(1H)-ones. urfu.ru

Interactive Data Tables

Below are tables summarizing key data related to this compound (N-carbamoylvaline).

Table 1: Physicochemical Properties of N-carbamoyl-D-valine This table contains computed and experimental data for the D-enantiomer.

PropertyValueSource
Molecular FormulaC6H12N2O3 nih.gov
Molecular Weight160.17 g/mol nih.gov
StateSolid drugbank.com
Water Solubility (predicted)21.4 mg/mL drugbank.com
logP (predicted)-0.63 drugbank.com
pKa (Strongest Acidic, predicted)4.02 drugbank.com
pKa (Strongest Basic, predicted)-2 drugbank.com

Table 2: Spectroscopic Data for N-carbamoyl-L-valine This table provides characteristic spectroscopic data for the L-enantiomer.

TechniqueObservationSource
FT-IR C=O stretch at ~1680 cm⁻¹
N–H bend at ~1550 cm⁻¹
¹H NMR Methyl groups (δ 0.9–1.2 ppm)
α-proton (δ 3.2–3.5 ppm)
Carbamoyl (B1232498) NH₂ (δ 6.5–7.0 ppm)
Mass Spectrometry Exact Mass: 160.08479225 Da nih.gov

Table 3: Research Findings on N-carbamoylvaline This table highlights key research findings related to N-carbamoylvaline and its enantiomers.

Research AreaFindingCompoundSource
Enzymology Substrate for D-carbamoylase in the "hydantoinase process" for D-amino acid production.N-carbamoyl-D-valine mdpi.com
Enzymology Substrate for N-carbamoyl-L-amino acid amidohydrolases, though with lower activity compared to linear substrates.N-carbamoyl-L-valine
Metabolomics Identified as an altered metabolite in leucine, isoleucine, and valine metabolism in patients with bacterial sepsis.N-carbamoylvaline nih.gov
Metabolomics Elevated levels of branched-chain amino acids, including valine, are associated with an increased risk of developing type 2 diabetes.Valine harvard.edu
Chemical Synthesis Used as a precursor for the synthesis of chiral pyrimidin-2(1H)-ones.N-carbamoyl-L-valine urfu.ru
Chemical Synthesis Can be synthesized by reacting the corresponding amino acid with potassium cyanate (B1221674) in an aqueous solution.N-carbamoyl-L-valine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2O3 B3050455 3-Methyl-2-ureido-butyric acid CAS No. 26081-00-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(carbamoylamino)-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c1-3(2)4(5(9)10)8-6(7)11/h3-4H,1-2H3,(H,9,10)(H3,7,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXMIYHOSFNZKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408862
Record name 2-(carbamoylamino)-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26081-00-5
Record name 2-(carbamoylamino)-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways

Established Laboratory-Scale Synthesis Routes

The most common and direct route to 3-Methyl-2-ureido-butyric acid involves the reaction of L-valine with a carbamoylating agent. One of the well-documented methods is the use of an alkali metal cyanate (B1221674), such as potassium cyanate (KCNO). In this procedure, L-valine is dissolved in water, and potassium cyanate is added. The reaction's progress and yield are highly dependent on the pH, which is typically maintained around 7.5 to facilitate the nucleophilicity of the amino group.

Another established method involves the direct condensation of L-valine with urea (B33335). researchgate.net This approach is often preferred due to the low cost and stability of urea. The reaction is generally carried out in an aqueous solution at elevated temperatures, typically between 60-80°C. More recent advancements have demonstrated that this synthesis can be accelerated using microwave irradiation, which significantly reduces reaction times. researchgate.net In this microwave-assisted method, the sodium salt of L-valine is reacted with urea. researchgate.net

Method Precursor Key Reagent Typical Conditions Reference
Cyanate CondensationL-ValinePotassium Cyanate (KCNO)Aqueous solution, pH ~7.5
Urea CondensationL-ValineUreaAqueous solution, 60-80°C
Microwave-AssistedL-Valine Sodium SaltUreaMicrowave irradiation researchgate.net

This table provides a summary of established laboratory-scale synthesis routes for this compound.

In the synthesis of this compound, urea serves as the source of the carbamoyl (B1232498) group (NH₂CO). At elevated temperatures in aqueous solutions, urea undergoes decomposition to form ammonium (B1175870) cyanate, which exists in equilibrium with isocyanic acid (HNCO) and ammonia. mdpi.com It is the highly reactive isocyanic acid that acts as the key electrophile in the reaction with L-valine. mdpi.com

Potassium cyanate, when used, provides a direct source of the cyanate ion (OCN⁻) in solution, which in the presence of protons, forms isocyanic acid. This bypasses the need for the in-situ generation from urea, which can sometimes be the rate-limiting step. researchgate.net Regardless of the initial reagent, the crucial reactive species that attacks the amino acid is isocyanic acid.

Condensation Reactions with Amino Acid Precursors (e.g., L-Valine)

Mechanistic Elucidation of Formation

The formation of the ureido linkage in this compound follows fundamental principles of organic chemistry, specifically nucleophilic addition to a carbonyl group.

The reaction is initiated by the nucleophilic attack of the amino group of L-valine on the electrophilic carbon atom of isocyanic acid. mdpi.com For the amino group to be an effective nucleophile, it needs to be in its unprotonated, free base form (-NH₂). The pKa of the α-amino group of valine is approximately 9.6. Therefore, maintaining the reaction pH in a slightly alkaline or neutral range (around 7.5-8) ensures a sufficient concentration of the deprotonated form to initiate the attack.

The mechanism can be described as follows:

Generation of the Electrophile : Urea decomposes upon heating to form isocyanic acid (HNCO) and ammonia. mdpi.com

Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of the L-valine amino group attacks the electrophilic carbonyl carbon of isocyanic acid.

An alternative pathway for the formation of N-carbamoyl amino acids is through the hydrolysis of hydantoins (cyclic ureides). researchgate.netresearchgate.net This ring-opening reaction also proceeds via nucleophilic attack, in this case by a hydroxide (B78521) ion on one of the carbonyl carbons of the hydantoin (B18101) ring, eventually leading to the formation of the N-carbamoyl amino acid. researchgate.net

Deprotonation and Nucleophilic Attack Principles

Optimization Strategies in Synthesis

Several strategies can be employed to optimize the synthesis of this compound, focusing on improving yield, purity, and reaction time.

Key parameters for optimization include:

Temperature : In the urea-based synthesis, temperature control is critical. While higher temperatures (80-90°C) increase the rate of urea decomposition to the necessary isocyanic acid intermediate, excessively high temperatures can lead to unwanted side reactions or decomposition of the product. researchgate.net

Reagent Stoichiometry : Utilizing an excess of urea can drive the reaction towards completion by ensuring a continuous supply of isocyanic acid. researchgate.net However, this necessitates more rigorous purification steps to remove unreacted urea. researchgate.net

pH Control : As previously mentioned, maintaining the pH in the optimal range (around 7.5-8) is crucial for ensuring the nucleophilicity of the L-valine amino group.

Microwave Assistance : The use of microwave irradiation has been shown to be a highly effective method for accelerating the reaction between the sodium salt of L-valine and urea, offering a significant reduction in reaction time compared to conventional heating. researchgate.net

Parameter Effect on Synthesis Typical Optimized Condition Reference
TemperatureAffects rate of isocyanic acid formation and potential for side reactions.80-90°C for urea-based synthesis. researchgate.net
Urea ConcentrationExcess urea can increase yield by shifting equilibrium.A molar excess of urea relative to L-valine. researchgate.net
pHControls the deprotonation and nucleophilicity of the amino group.pH 7.5-8
Reaction TimeShorter times are desirable for efficiency; can be reduced with microwave.Can be reduced to hours or less with microwave heating. researchgate.net

This table outlines key optimization strategies for the synthesis of this compound.

Chemical Reactivity and Transformation Pathways

The chemical behavior of this compound is dictated by the interplay of its three primary functional groups: the carboxylic acid, the ureido group, and the isopropyl side chain.

Oxidation Reactions

The oxidation of this compound can lead to the formation of oxo derivatives. While specific, detailed studies on the oxidation of this particular compound are not extensively documented, the general principles of organic chemistry suggest that the tertiary carbon of the isopropyl group could be a potential site for oxidation under strong oxidizing conditions, although this would likely require harsh conditions and may lead to degradation.

Reactant Oxidizing Agent Potential Product(s) Reference
This compoundGeneral Oxidizing Agents (e.g., H₂O₂)Oxo derivatives

Reduction Reactions

Information regarding the specific reduction reactions of this compound is limited in the scientific literature. However, based on the functional groups present, the carboxylic acid moiety is the most likely site for reduction. Standard reducing agents used in organic synthesis, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃), are capable of reducing carboxylic acids to their corresponding primary alcohols.

Therefore, it can be postulated that the reduction of this compound would yield 2-ureido-3-methyl-1-butanol. The ureido group is generally stable under these reducing conditions.

Reactant Reducing Agent Potential Product
This compoundLithium aluminum hydride (LiAlH₄) or Borane (BH₃)2-ureido-3-methyl-1-butanol

Nucleophilic Substitution Reactions

The ureido group of this compound is susceptible to nucleophilic substitution reactions, with hydrolysis being the most prominent example. This reaction involves the cleavage of the N-carbamoyl bond.

Under acidic or basic conditions, or catalyzed by enzymes such as N-carbamoyl-D-amino acid hydrolase, the ureido group can be hydrolyzed to yield valine, ammonia, and carbon dioxide. The enzymatic hydrolysis is particularly significant in biotechnological applications, such as the production of optically pure D-amino acids. The mechanism of enzymatic hydrolysis involves a nucleophilic attack by a cysteine residue in the enzyme's active site on the carbonyl carbon of the ureido group.

Besides hydrolysis, the ureido group can theoretically undergo substitution with other nucleophiles, leading to the formation of different substituted valine derivatives, although specific examples for this compound are not widely reported.

Reaction Type Reagents/Conditions Products Significance
Hydrolysis Acid, Base, or N-carbamoyl-D-amino acid hydrolaseValine, Ammonia, Carbon DioxideProduction of optically pure amino acids, metabolic pathway
General Substitution NucleophilesSubstituted valine derivativesPotential for creating novel amino acid derivatives

Design, Synthesis, and Evaluation of Structural Analogs and Derivatives

Strategies for Derivative Synthesis

The synthesis of derivatives of 3-Methyl-2-ureido-butyric acid involves several established and innovative chemical strategies. These approaches allow for the targeted modification of specific parts of the molecule, including the urea (B33335) moiety, the carboxylic acid, and the core amino acid scaffold.

A common strategy for creating derivatives involves introducing various aryl (aromatic ring) and alkyl (carbon chain) groups onto the urea portion of the molecule. This is often accomplished by reacting an appropriate amino acid ester, derived from valine, with a selected isocyanate. For example, the reaction with phenyl isocyanate leads to the incorporation of a phenyl group, yielding compounds like 3-methyl-2-(3-phenyl-ureido)-butyric acid methyl ester.

Structure-activity relationship (SAR) studies on other urea-based compounds have demonstrated that the nature of these substitutions is critical for biological activity. Research into adamantyl urea derivatives as anti-tuberculosis agents revealed that bulky alkyl groups (like adamantyl) and aryl-substituted ureas are favored for maximal activity. researchgate.net This suggests that a significant, often lipophilic, substituent on the terminal nitrogen of the urea can be a key determinant of a compound's efficacy. researchgate.net

The carboxylic acid group is a primary site for chemical modification, frequently being converted into an ester, such as a methyl ester. This transformation can alter the compound's polarity, solubility, and ability to permeate biological membranes. The synthesis of these esters is typically straightforward, often achieved through acid-catalyzed esterification with the corresponding alcohol, such as methanol. researchgate.netgoogle.com

Specific examples of this modification are found in the synthesis of various analogs. In the creation of benzothiazole (B30560) derivatives, the carboxylic acid of the N-carbamoyl amino acid is esterified to yield the corresponding methyl ester. nih.govmdpi.com Similarly, the commercially available analog 3-methyl-2-(3-phenyl-ureido)-butyric acid methyl ester highlights this common derivatization strategy. The reaction to form methyl esters can be achieved under various conditions, including using methyl iodide in a suitable solvent like DMF. nih.gov

Incorporating heterocyclic rings is a powerful method for generating structural diversity and modulating biological activity. The benzothiazole ring system, known for its presence in a wide array of pharmacologically active compounds, has been successfully integrated into the this compound scaffold. nih.govmdpi.com A synthetic methodology involves the reaction of 2-dithiomethylcarboimidatebenzothiazole with chiral amino acids, including L-valine, which possesses the 3-methyl-butyric acid backbone. nih.gov This process leads to the formation of urea derivatives that merge the amino acid and benzothiazole moieties. nih.govmdpi.com

Another example involves the condensation of N-carbamoyl derivatives of amino acids with 1,1,3,3-tetramethoxypropane (B13500) to synthesize pyrimidin-2(1H)-ones containing chiral amino acid fragments. znaturforsch.com These strategies demonstrate the versatility of using the ureido-butyric acid structure as a building block for more complex heterocyclic systems.

The fundamental structure of this compound is intrinsically linked to the amino acid valine, from which it is derived. scbt.comchemsrc.com Consequently, many synthetic strategies leverage chiral amino acids as starting materials to ensure the production of enantiomerically pure or enriched derivatives. Chirality is known to be a critical factor for bioactivity, making stereocontrolled synthesis highly important. znaturforsch.com

Research has shown the successful use of a series of chiral amino acids, such as L-glycine, L-alanine, L-phenylglycine, L-valine, and L-leucine, to react with 2-aminobenzothiazole (B30445) precursors. nih.govmdpi.comresearchgate.net This approach directly transfers the stereochemistry of the starting amino acid to the final benzothiazole-urea derivative, providing a reliable method for creating specific stereoisomers for biological evaluation. nih.govresearchgate.net

Integration of Heterocyclic Systems (e.g., Benzothiazole)

Stereochemical Considerations in Derivative Design

The stereochemistry of this compound derivatives is a paramount consideration in their design and synthesis. The carbon atom to which the ureido and isopropyl groups are attached is a chiral center, meaning the molecule can exist in different three-dimensional arrangements (enantiomers). This chirality is often crucial for biological activity, as molecular targets like enzymes and receptors are themselves chiral and may interact differently with different stereoisomers. znaturforsch.com

Synthetic approaches that begin with chiral amino acids, such as L-valine, are employed to control the stereochemical outcome of the final product. nih.gov The reactions are often stereoselective, yielding a single predominant stereoisomer. researchgate.net The absolute configuration of these complex derivatives has been unambiguously confirmed through advanced analytical techniques, including X-ray diffraction analysis, which provides a detailed 3D map of the molecule's structure. nih.govmdpi.comresearchgate.net This rigorous characterization is essential for understanding how the specific spatial arrangement of atoms influences the molecule's function.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are conducted to understand how specific structural features of a molecule relate to its biological effect. For derivatives of this compound, SAR studies aim to identify which parts of the molecule are essential for activity and how modifications can enhance potency or selectivity.

Key findings from research on related urea compounds provide valuable insights:

Urea Substituents: In a series of adamantyl urea derivatives, a clear SAR emerged that favored bulky alkyl (like adamantyl) and aryl substituents for potent anti-tubercular activity. researchgate.net This indicates that the size and lipophilicity of the group at this position can be a primary driver of biological function.

Heterocyclic Moieties: The integration of heterocyclic systems like benzothiazole is a strategy rooted in the known broad-spectrum biological activities of this class of compounds. mdpi.comnih.gov By attaching the chiral ureido-acid side chain, researchers aim to create novel compounds with unique or improved pharmacological profiles. nih.govresearchgate.net

Alkyl Chain Modifications: Even subtle changes can have a significant impact. In studies on other complex natural product analogs, the substitution of a methyl group with a slightly larger ethyl group at a key position was shown to alter antibacterial activity, demonstrating the high degree of structural specificity often required for a biological response. nih.gov

These studies collectively underscore that the potency and function of this compound derivatives are highly dependent on the specific combination of their structural components, including the nature of the urea substituents, the presence of heterocyclic systems, and the precise stereochemistry of the chiral center.

Synthesized Derivatives Data

The following table details specific derivatives of this compound that have been synthesized, highlighting the modifications made to the parent structure.

Derivative NameModification Type(s)Starting Amino AcidYieldReference(s)
3-Methyl-2-[3-(3-Methyl-3H-Benzothiazol-2-Ylidene)-Ureido]-Butyric Acid Methyl EsterBenzothiazole Integration, Methyl Ester Modification(L)-Valine24% nih.gov, mdpi.com
2-(3-Benzothiazol-2-Yl-Isoureido)-3-Methyl-Butyric Acid Methyl EsterBenzothiazole Integration, Methyl Ester Modification(L)-Valine66% mdpi.com
3-Methyl-2-[2-Methyl-3-(3-Methyl-3H-Benzothiazol-2-Ylidene)-Isothioureido]-Butyric Acid Methyl EsterBenzothiazole Integration, Methyl Ester Modification(L)-Valine8% mdpi.com
3-methyl-2-(3-phenyl-ureido)-butyric acid methyl esterAryl (Phenyl) Incorporation, Methyl Ester ModificationValineN/A

Influence of Functional Groups on Biological Interactions

The biological activity of a molecule is intrinsically linked to its functional groups, which dictate its electronic, steric, and bonding characteristics. In derivatives of this compound, the ureido (-NH-CO-NH-) and carboxylic acid (-COOH) moieties are primary sites for modification, as they are key participants in intermolecular interactions such as hydrogen bonding.

Research into related ureido-acid derivatives has shown that these groups are critical for molecular recognition and function. The ureido group, with its capacity to act as both a hydrogen bond donor and acceptor, can anchor a molecule within the active site of an enzyme or receptor. Studies on various ureido derivatives have demonstrated that modifications can significantly impact biological outcomes. For instance, the synthesis of benzothiazole-urea derivatives, where the urea linkage is a central pharmacophoric element, has been explored for developing compounds with potential anticonvulsant activity. derpharmachemica.com In these designs, the urea moiety facilitates key binding interactions within the target enzyme. derpharmachemica.com

Furthermore, investigations into derivatives of chiral amino acids have led to the creation of compounds featuring isothiourea, urea, and methylamide groups. nih.gov These functional groups provide essential coordinating sites and hydrogen bonding capabilities required for interaction with biomolecules. nih.gov For example, converting the carboxylic acid to a methyl ester can alter the molecule's polarity and its ability to interact with charged residues in a binding pocket. researchgate.net The strategic introduction of different functional groups allows for the systematic probing of a biological target to map out key interaction points and enhance potency. ashp.org

Table 1: Influence of Functional Group Modifications on Potential Biological Interactions
Scaffold ComponentModification ExampleResulting Functional GroupPotential Influence on Biological Interactions
Carboxylic AcidEsterification with MethanolMethyl EsterRemoves negative charge, increases lipophilicity, may alter interactions with charged residues. researchgate.net
Urea MoietySubstitution with IsothioureaIsothioureaAlters hydrogen bonding capacity and geometry, provides different coordination sites for metal ions. nih.gov
Urea MoietyN-methylationN-methyl UreaReduces hydrogen bond donor capacity, can introduce steric hindrance or create new van der Waals interactions. nih.gov
Valine Side ChainAttachment of a Benzothiazole RingBenzothiazole DerivativeIntroduces a larger, aromatic system, potentially creating new pi-stacking interactions and altering the overall shape and lipophilicity. derpharmachemica.com

Impact of Stereochemistry on Molecular Recognition

Molecular recognition, the specific interaction between two or more molecules, is fundamental to all biological processes and is highly dependent on the three-dimensional structure of the interacting partners. researchgate.net For chiral molecules like this compound, which possesses a stereocenter at the alpha-carbon (C2), stereochemistry is a critical determinant of biological activity. The spatial arrangement of the isopropyl group, the ureido moiety, and the carboxylic acid around this chiral carbon dictates how the molecule can fit into a precisely shaped binding site on a protein or other biomolecule.

The synthesis of derivatives often starts from optically pure chiral amino acids to ensure that the final products have a defined stereochemistry. nih.gov Research on the synthesis of isothiourea and urea derivatives from chiral amino acids has confirmed that reactions can be carried out without altering the configuration of the chiral center, yielding optically pure compounds. nih.gov This stereochemical integrity is crucial because enantiomers of a chiral drug can have vastly different biological activities. One enantiomer may bind with high affinity to a receptor, while the other may be completely inactive or even interact with a different target. science.gov

The fixed conformation of diastereomeric complexes, often ensured by multipoint interactions, plays a significant role in achieving effective enantiomeric recognition. mdpi.com In the context of this compound analogs, the specific (R) or (S) configuration determines the orientation of the key functional groups, influencing their ability to form the necessary hydrogen bonds and other non-covalent interactions for a stable and effective binding event. science.gov

Table 2: Stereochemistry and its Implications for Molecular Recognition
AspectDescriptionImplication for this compound Analogs
Chiral CenterThe C2 carbon, bonded to four different groups (H, COOH, Isopropyl, Ureido group).Results in two enantiomers, (2R)- and (2S)-3-methyl-2-ureido-butyric acid.
Enantiomeric SpecificityBiological targets (enzymes, receptors) are chiral and will preferentially bind to one enantiomer over the other. researchgate.netOne enantiomer will exhibit the desired biological effect with higher potency, while the other may be less active or inactive.
Conformational RestrictionThe molecule's structure can be designed to be more rigid, locking it into a bioactive conformation.Analogs with restricted conformations can provide a better fit to the target, potentially increasing affinity and selectivity.
DiastereomersIntroducing a second chiral center into an analog creates diastereomers.Diastereomers have different physical properties and often vastly different biological activities, allowing for further optimization of target binding. researchgate.net

Lipophilicity and Binding Affinity Modulations

Lipophilicity, the ability of a compound to dissolve in fats, oils, and other non-polar solvents, is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity for a target. For derivatives of this compound, modulating lipophilicity is a key strategy for optimizing therapeutic potential.

Binding affinity, often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), describes the strength of the interaction between a ligand and its target. This affinity is governed by the sum of all intermolecular forces, including hydrophobic interactions, which are directly related to lipophilicity.

One clear example of this principle is seen in the development of analogs of the GnRH antagonist degarelix (B1662521). nih.gov In these studies, researchers introduced urea moieties and modulated hydrophobicity by acylating the N-terminus with different groups, including butyric acid. nih.gov These modifications were designed to strike an optimal balance between hydrophilicity and hydrophobicity. The results showed a direct correlation between these structural changes and the binding affinity for the GnRH receptor, as measured by IC50 values. nih.gov

Table 3: Examples of Lipophilicity and Binding Affinity Modulation in Analogs
Analog SeriesStructural ModificationEffect on LipophilicityObserved Impact on Binding Affinity/Biological Profile
Degarelix Analogs nih.govAcylation of N-terminus with butyric or octanoic acid.Increased lipophilicity/hydrophobicity.Modulated the balance between hydrophilicity and hydrophobicity to optimize receptor binding affinity (IC50). nih.gov
Degarelix Analogs nih.govIntroduction of hydroxy- or methoxy-carbamoyl moieties.Increased hydrophilicity.Resulted in analogs with higher water solubility and varying durations of action, with some equipotent to degarelix in vitro. nih.gov
PSMA Radioligands researchgate.netConjugation to 4-(p-iodophenyl)butyric acid.Significantly increased lipophilicity.Conferred high binding affinity to serum albumin, improving bioavailability and residence time in blood. researchgate.net
FGFR Inhibitors google.comStructural modifications to alter activity for VEGFR2 or FGFR.Altered to favor FGFR binding.Designed to achieve at least 10-fold greater affinity for Fibroblast Growth Factor Receptors (FGFR) compared to Vascular Endothelial Growth Factor Receptors (VEGFR2). google.com

The Intricate Dance of this compound in Biological Systems

The compound this compound, a derivative of the amino acid valine, is emerging as a molecule of interest in the study of cellular biochemistry. Its unique structure, featuring a ureido group, allows it to participate in a variety of biological and biochemical functions, from modulating enzyme activity to potentially playing a role in metabolic pathways.

Biological and Biochemical Functions and Molecular Interactions

The biological significance of this compound is intrinsically linked to its chemical structure, which facilitates interactions with various biomolecules, particularly enzymes. These interactions can influence metabolic processes and cellular signaling.

Enzyme Modulation and Kinetics

The presence of the ureido group is central to the compound's ability to modulate enzyme activity. This functional group can participate in hydrogen bonding, a key mechanism in the binding of molecules to the active sites of enzymes.

The ureido moiety of molecules similar to this compound has been shown to be crucial for binding to enzyme active sites. nih.gov The carbonyl oxygen and the two –NH groups of the ureido group can act as hydrogen bond acceptors and donors, respectively. nih.gov This allows for the formation of multiple hydrogen bonds with amino acid residues in the active site of an enzyme. nih.govnih.gov For instance, in the binding of biotin (B1667282) to avidin (B1170675) and streptavidin, the ureido group forms five hydrogen bonds with key residues, a cooperative interaction that significantly contributes to the high-affinity binding. nih.gov This principle of hydrogen bonding by the ureido group is a fundamental aspect of how this compound and related compounds can interact with and influence the function of enzymes. nih.govscholaris.ca

Research has shown that N-carbamoyl-D-amino acid amidohydrolases can hydrolyze a variety of N-carbamoyl-D-amino acids to produce the corresponding D-amino acids. nih.gov These enzymes exhibit a strict stereoselectivity, only acting on the D-enantiomer of the N-carbamoyl amino acid. nih.gov The substrate specificity of these enzymes often favors N-carbamoyl-D-amino acids with hydrophobic side chains. nih.gov Given that this compound is an N-carbamoyl derivative of valine (which has a hydrophobic isopropyl side chain), it is a potential substrate for this class of enzymes. The interaction would involve the hydrolysis of the ureido group, releasing the D-form of 3-methyl-2-amino-butyric acid, ammonia, and carbon dioxide. nih.gov This modulation of hydrolase activity is a key area of investigation for the biological role of this compound.

The structural features of this compound and its derivatives suggest they may act as enzyme inhibitors. The ureido group can mimic the transition state of a substrate, allowing the compound to bind to the active site of an enzyme and block its activity. nih.gov For example, substituted ureas have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids. nih.gov Similarly, acyl ureas have been discovered as inhibitors of glycogen (B147801) phosphorylase, a key enzyme in glucose homeostasis. nih.gov These findings highlight the potential for ureido-containing compounds like this compound to be developed as specific enzyme inhibitors. nih.govnih.gov

Participation in Metabolic Pathways

Beyond direct enzyme modulation, this compound is believed to participate in broader metabolic pathways, particularly those involving amino acids and energy balance.

As a derivative of the branched-chain amino acid valine, this compound is intrinsically linked to amino acid metabolism. wikipedia.org The degradation of valine involves the enzyme 3-methyl-2-oxobutanoate (B1236294) dehydrogenase. wikipedia.org The presence of this compound could potentially influence this and other pathways of amino acid catabolism and synthesis. The hydrolysis of this compound by enzymes like N-carbamoyl-D-amino acid amidohydrolase would directly feed into the pool of D-amino acids, which have their own distinct metabolic roles. nih.gov

The metabolism of butyric acid and its derivatives is connected to energy homeostasis. nih.govresearchgate.net Butyrate itself is a short-chain fatty acid that serves as an energy source. nih.gov Furthermore, compounds that modulate the activity of enzymes like the PPARs (peroxisome proliferator-activated receptors) can have significant effects on lipid metabolism and energy balance. nih.gov Given that some ureido-containing compounds have been shown to activate PPARs, it is plausible that this compound could have a role in these energy-regulating pathways. nih.gov

Biological and Biochemical Functions and Molecular Interactions

Participation in Metabolic Pathways

Metabolic Incorporation Studies (e.g., Isotope-Labeled Tracers)

The metabolic fate and incorporation of small molecules like 3-Methyl-2-ureido-butyric acid are often investigated using stable isotope tracers. nih.gov This technique allows researchers to track the journey of a compound through various metabolic pathways within a biological system. chromservis.eu Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), are non-radioactive and can be incorporated into the chemical structure of the compound of interest. nih.gov When these labeled compounds are introduced into cell cultures or administered in vivo, their metabolic products can be identified and quantified using mass spectrometry, providing a dynamic map of metabolic flux. nih.govchromservis.eu

While direct metabolic incorporation studies specifically for this compound are not extensively documented in the reviewed literature, the methodology for such an investigation is well-established. nih.gov Given that this compound is a ureido derivative of the branched-chain amino acid valine, tracer studies would be crucial to understanding its relationship with valine catabolism. wikipedia.org The catabolism of valine begins with its transamination to its corresponding α-keto acid, α-ketoisovalerate (also known as 3-methyl-2-oxobutanoate), which is then further metabolized. wikipedia.orgnih.gov

An experimental design to trace the metabolic incorporation of this compound would likely involve synthesizing a version labeled with a stable isotope, such as ¹³C. This labeled tracer could then be introduced to an in vitro system, like isolated hepatocytes or kidney cells, or used in in vivo animal models. nih.gov Subsequent analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) would aim to identify labeled metabolites, revealing whether the compound is metabolized through the valine degradation pathway or other biochemical routes. Such studies are essential to distinguish between the production and consumption of metabolites, providing a richer understanding of metabolic regulation than simply measuring static metabolite concentrations. chromservis.eu

Table 1: Hypothetical Experimental Design for Isotope-Labeled Tracer Study of this compound

Parameter Description Rationale/Objective References
Isotopic Tracer 3-Methyl-2-ureido-[¹³C₅]-butyric acidUse a stable, non-radioactive isotope to label the carbon backbone. nih.govchromservis.eu
Model System Isolated rat hepatocytes or kidney tubulesThese are primary sites for amino acid and xenobiotic metabolism. Valine catabolism intermediates are processed in the liver. nih.gov
Experimental Condition Incubation of the model system with the isotopic tracer at various concentrations and time points.To determine the rate and extent of metabolic conversion and identify downstream metabolites. nih.govnih.gov
Analytical Method Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)To separate and quantify the labeled tracer and any resulting labeled metabolites from the complex biological matrix. chromservis.eu
Primary Endpoint Identification and quantification of ¹³C-labeled metabolites (e.g., labeled valine, α-ketoisovalerate).To elucidate the specific metabolic pathways the compound enters and to determine its rate of turnover. nih.govnih.gov

Cellular Signaling Pathway Modulation

The ability of a compound to modulate cellular signaling pathways is fundamental to its biological activity. While specific studies detailing the modulation of signaling pathways by this compound are not prominent in the available literature, the activities of structurally related molecules provide a basis for potential interactions. Compounds containing a ureido group have been investigated for their ability to act as enzyme inhibitors or receptor modulators. ontosight.aiontosight.ai The ureido moiety can form hydrogen bonds with the active sites of enzymes, potentially influencing their catalytic activity and, consequently, the signaling pathways they regulate.

The activation of cellular signaling pathways is a complex process often initiated by the binding of a ligand to a receptor, triggering a cascade of intracellular events, frequently involving protein phosphorylation by kinases. nih.gov The modulation of these pathways can affect a wide range of cellular processes, including proliferation, apoptosis, and inflammation. nih.govfrontiersin.org For instance, various natural and synthetic compounds are known to target key signaling pathways such as the NF-κB, PI3K/Akt, and MAPK pathways, which are often dysregulated in disease states. frontiersin.org

Given its structure as a ureido-amino acid, this compound could potentially interact with targets involved in amino acid sensing or transport, or with enzymes that process amino acid derivatives. ckisotopes.com For example, short-chain fatty acids, which are also microbial metabolites, are known to act as signaling molecules by activating G-protein coupled receptors like FFAR2 and FFAR3, thereby influencing immune responses and energy metabolism. nih.gov Research into the specific protein targets of this compound is necessary to determine which, if any, signaling cascades it directly modulates.

Table 2: Examples of Cellular Signaling Modulation by Structurally Related Compounds

Compound Class/Example Signaling Pathway(s) Modulated Observed Effect References
Ureido-containing compounds (general)Potential for enzyme/receptor modulationThe ureido group can form hydrogen bonds, suggesting potential as inhibitors or modulators of proteins involved in signaling. ontosight.ai
Chrysin (flavonoid)NF-κB, PI3K/Akt, p38 MAPKSuppresses colon cancer cell growth; induces apoptosis. frontiersin.org
Wogonin (flavonoid)NF-κB/Bcl-2Decreases invasion and proliferation of hepatocellular carcinoma cells. frontiersin.org
Short-Chain Fatty Acids (e.g., butyrate)FFAR2/FFAR3 (GPCRs)Modulation of immune response, energy metabolism, and intestinal homeostasis. nih.gov

Broader Implications in Biochemical Research

The study of this compound holds several broader implications for biochemical research, primarily stemming from its identity as a modified amino acid. Its structure suggests a direct intersection with the metabolism of branched-chain amino acids (BCAAs), particularly valine. wikipedia.org Therefore, it could serve as a valuable chemical tool to probe the regulation of BCAA catabolic pathways. nih.gov Understanding how such modified amino acids are processed could provide insight into metabolic dysregulation observed in certain diseases.

Furthermore, the compound is an example of a carbamoylated amino acid. Carbamoylation is a non-enzymatic post-translational modification that can alter the structure and function of proteins. Research into carbamoylated compounds is significant, as this modification has been linked to conditions like uremia and aging. Studying synthetic ureido-amino acids like this compound could help elucidate the fundamental biochemical consequences of this type of modification on protein interactions and cellular metabolism.

Finally, compounds containing ureido groups are frequently explored in medicinal chemistry for their potential as enzyme inhibitors. ontosight.ai The investigation of this compound and its analogs could lead to the discovery of novel modulators of enzymes involved in amino acid metabolism or other key cellular processes. Its chirality, indicated by the presence of stereocenters, is also significant, as different enantiomers of a compound often exhibit vastly different biological activities. michberk.commdpi.com Future research comparing the biological effects of the different stereoisomers of this compound would be essential for understanding its structure-activity relationship.

Advanced Analytical Methodologies for Detection and Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of 3-Methyl-2-ureido-butyric acid. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the compound's functional groups and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

¹H-NMR Spectroscopy: In ¹H-NMR spectroscopy, the chemical shifts and coupling constants of the protons reveal their chemical environment and proximity to other protons. For the core "this compound" structure, the following proton signals are expected: a doublet for the α-proton on the second carbon, a multiplet for the β-proton on the third carbon, and distinct signals for the two methyl groups, which would appear as doublets. The protons of the ureido group (-NH-CO-NH₂) would likely appear as broad singlets, and the carboxylic acid proton would also be a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

¹³C-NMR Spectroscopy: ¹³C-NMR spectroscopy provides information on the carbon skeleton of the molecule. Key signals for this compound would include resonances for the carboxylic carbon, the carbonyl carbon of the ureido group, the α- and β-carbons, and the two methyl carbons.

The following table presents the ¹H and ¹³C NMR data for the analogous compound, (S)-3-Methyl-2-(3-phenylureido)butanoic acid, which can serve as a reference. shd-pub.org.rs

Atom ¹H-NMR Chemical Shift (δ / ppm) ¹³C-NMR Chemical Shift (δ / ppm)
Carboxylic Acid (COOH)12.68 (s, 1H)174.3
Ureido (NH)8.61 (s, 1H), 6.39 (d, 1H, J = 8.8 Hz)-
Cα-H4.09–4.13 (m, 1H)57.6
Cβ-H2.04–2.10 (m, 1H)30.7
Methyl (CH₃)0.91 (d, 3H, J = 6.8 Hz)19.7
Methyl (CH₃)0.86 (d, 3H, J = 6.8 Hz)18.0
Ureido (C=O)-155.5
Phenyl Group7.36 (d, 2H), 7.21 (t, 2H), 6.89 (t, 1H)140.7, 129.2, 121.7, 117.9
Data for (S)-3-Methyl-2-(3-phenylureido)butanoic acid in DMSO-d₆. shd-pub.org.rs The phenyl group signals are included for completeness of the reference compound data.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of the carboxylic acid and ureido moieties.

Based on data from the analogous compound, (S)-3-Methyl-2-(3-phenylureido)butanoic acid, the following IR absorption bands are expected shd-pub.org.rs:

O-H stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹. In the reference compound, a broad peak was noted at 2626 cm⁻¹. shd-pub.org.rs

N-H stretch (Ureido): One or two sharp to broad bands in the region of 3200-3500 cm⁻¹. The reference spectrum showed a peak at 3396 cm⁻¹. shd-pub.org.rs

C=O stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹. For the reference compound, this appeared at 1709 cm⁻¹. shd-pub.org.rs

C=O stretch (Ureido, Amide I): A strong, sharp band typically around 1630-1680 cm⁻¹. The reference compound exhibited a peak at 1673 cm⁻¹. shd-pub.org.rs

N-H bend (Ureido, Amide II): A band in the region of 1510-1570 cm⁻¹. The reference compound showed a band at 1567 cm⁻¹. shd-pub.org.rs

C-H stretch (Alkyl): Bands in the region of 2850-3000 cm⁻¹. A peak at 2967 cm⁻¹ was observed in the reference data. shd-pub.org.rs

The following table summarizes the expected key IR absorption bands for this compound based on the provided reference data. shd-pub.org.rs

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹) Reference Data (cm⁻¹) shd-pub.org.rs
Carboxylic AcidO-H Stretch2500-3300 (broad)2626
UreidoN-H Stretch3200-35003396
Carboxylic AcidC=O Stretch1700-17251709
UreidoC=O Stretch (Amide I)1630-16801673
UreidoN-H Bend (Amide II)1510-15701567
AlkylC-H Stretch2850-30002967

Mass Spectrometry (MS) Applications

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Molecular Weight and Fragmentation Pattern Analysis

The molecular ion peak ([M]⁺) in the mass spectrum of this compound would correspond to its molecular weight of 160.171. scbt.com The fragmentation of the molecular ion provides structural information. Common fragmentation pathways for this molecule would include:

Loss of the carboxylic acid group: Cleavage of the bond between the α-carbon and the carboxyl group.

Decarboxylation: Loss of CO₂ from the molecular ion.

Cleavage of the ureido group: Fragmentation within the ureido moiety can lead to several characteristic ions.

Loss of the isopropyl group: Cleavage of the bond between the β-carbon and the isopropyl group.

The stability of the resulting fragment ions will dictate the intensity of their corresponding peaks in the mass spectrum. libretexts.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Quantification

LC-MS/MS is the method of choice for the sensitive and specific quantification of metabolites like this compound in complex biological matrices such as plasma and urine. nih.govnih.gov The technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

A typical LC-MS/MS workflow for quantifying this compound would involve the following steps:

Sample Preparation: This often includes protein precipitation followed by derivatization to improve the chromatographic and mass spectrometric properties of the analyte. A common derivatizing agent for short-chain fatty acids and related compounds is 3-nitrophenylhydrazine (B1228671) (3-NPH). docbrown.info

Chromatographic Separation: The derivatized analyte is separated from other matrix components using a reversed-phase HPLC column. nih.govnih.gov

Mass Spectrometric Detection: The analyte is ionized, typically using electrospray ionization (ESI), and detected in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (e.g., the [M-H]⁻ or [M+H]⁺ of the derivatized compound) is selected and fragmented, and a specific product ion is monitored. This provides a high degree of specificity and reduces background noise.

The use of stable isotope-labeled internal standards is crucial for accurate quantification, as it corrects for matrix effects and variations in sample preparation and instrument response. nih.gov

Chromatographic Separations

Chromatographic techniques are essential for the isolation and purification of this compound from reaction mixtures or biological samples prior to analysis. The choice of chromatographic method depends on the polarity of the compound and the nature of the sample matrix.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used technique for the separation of moderately polar to nonpolar compounds. For this compound, a C18 or similar stationary phase would be suitable, with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govnih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for the separation of highly polar compounds that are poorly retained in reversed-phase systems. Given the polar nature of the carboxylic acid and ureido groups, HILIC could be an effective separation strategy. Stationary phases for HILIC often contain polar functional groups like amide or ureido moieties. nih.gov

Ion-Exchange Chromatography: This technique separates molecules based on their net charge. Since this compound contains a carboxylic acid group, it can be separated using anion-exchange chromatography.

The selection of the appropriate chromatographic method and conditions is critical for achieving the necessary resolution and purity for subsequent analytical characterization.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) serves as a foundational technique for the separation of non-volatile and thermally labile compounds like this compound from complex biological samples. While specific HPLC methods dedicated solely to this compound are not extensively detailed in the literature, the principles of its separation can be inferred from methods used for similar organic acids. Typically, reversed-phase chromatography is employed, utilizing a C18 column. The mobile phase usually consists of an aqueous component, often with a buffer like ammonium (B1175870) formate (B1220265) or formic acid to control the pH, and an organic modifier such as acetonitrile or methanol. The pH is a critical parameter, as it influences the ionization state of the carboxylic acid group, thereby affecting its retention on the column. Detection is often achieved using a UV detector, although this method may lack the specificity and sensitivity provided by mass spectrometry.

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

For enhanced sensitivity and specificity, Ultra-High Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) has become the gold standard for the analysis of this compound. This technique offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and lower limits of detection.

The UHPLC separation is typically performed on a reversed-phase column, similar to HPLC, but with smaller particle sizes (typically ≤ 2 µm) that allow for higher efficiency. The separated analyte is then introduced into the mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique for this type of molecule, usually operated in negative ion mode to detect the deprotonated molecule [M-H]⁻.

Tandem mass spectrometry (MS/MS) is frequently used for quantification, providing an additional layer of specificity. In this mode, the precursor ion corresponding to this compound is selected and fragmented, and a specific product ion is monitored for quantification. This technique, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly reduces chemical noise and matrix interference.

Table 1: Illustrative UHPLC-MS Parameters for Metabolite Analysis

Parameter Typical Setting
Column Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 - 0.5 mL/min
Ionization Mode Electrospray Ionization (ESI), Negative
MS Analysis Tandem MS (MS/MS)

| Monitored Transition | Specific precursor ion > product ion for this compound |

Derivatization Strategies for Enhanced Analysis

Derivatization is a chemical modification process used to improve the analytical properties of a compound. For this compound, derivatization can enhance its chromatographic behavior and detection sensitivity, particularly for gas chromatography-mass spectrometry (GC-MS) analysis, which is another common platform for metabolic profiling.

The carboxylic acid group of this compound is a primary target for derivatization. Silylation is a common strategy, where active hydrogens on the carboxylic acid and ureido groups are replaced with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. This process increases the volatility and thermal stability of the analyte, making it suitable for GC-MS analysis.

For LC-MS based methods, while often not essential, derivatization can be employed to improve ionization efficiency or to introduce a specific chemical tag for targeted analysis. Probes that react selectively with the carboxylic acid moiety can enhance the compound's response in the mass spectrometer.

Isotope-Labeled Internal Standards for Quantification

Accurate quantification in complex biological matrices is often challenged by matrix effects, where other components in the sample can suppress or enhance the ionization of the target analyte. To correct for these variations and for any loss during sample preparation, a stable isotope-labeled internal standard (SIL-IS) is ideally used.

A SIL-IS is a version of the analyte where one or more atoms have been replaced with a heavier isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). For this compound, an ideal internal standard would be, for example, this compound-d₃. This standard is chemically identical to the analyte and will behave in the same way during sample extraction, chromatography, and ionization. However, it can be distinguished by the mass spectrometer due to its higher mass. By adding a known amount of the SIL-IS to the sample at the beginning of the workflow, the ratio of the endogenous analyte to the internal standard can be used to calculate the precise concentration of the analyte, thereby ensuring high accuracy and precision.

Method Validation and Reproducibility in Quantification

A fully validated analytical method is essential for its application in a clinical or research setting. Method validation for the quantification of this compound ensures that the analytical procedure is reliable and reproducible. Key validation parameters include:

Linearity: Demonstrating that the method's response is proportional to the concentration of the analyte over a specific range. This is assessed by analyzing a series of calibration standards.

Accuracy: The closeness of the measured concentration to the true value. It is typically evaluated by analyzing quality control (QC) samples with known concentrations.

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous sample. It is usually expressed as the coefficient of variation (%CV) and is assessed at different concentrations (intra-day and inter-day precision).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is particularly important in complex matrices like urine.

Matrix Effect: The effect of co-eluting, interfering substances on the ionization of the analyte. It is assessed by comparing the response of the analyte in a pure solution to its response in a sample matrix.

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

Ensuring these parameters meet predefined acceptance criteria is crucial for the confident use of the analytical method for diagnostic and research purposes.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) for Electronic Structure

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It has been extensively applied to study ureido-containing compounds to understand their stability, reactivity, and electronic properties. researchgate.netresearchgate.net DFT calculations, often complemented by Time-Dependent DFT (TD-DFT), provide a comprehensive view of molecular orbitals and energy gaps. researchgate.netoup.com

Ureidopeptidomimetics (UPMs), the class of compounds to which 3-Methyl-2-ureido-butyric acid belongs, have been the subject of detailed DFT analysis. researchgate.netoup.com These molecules, which feature a ureido group in their backbone, are recognized for their stability and unique electronic characteristics. researchgate.net Studies on UPM models investigate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are critical indicators of electronic stability and reactivity. researchgate.netoup.com

For instance, calculations on a base UPM model show how these energy levels are stabilized when moving from the gas phase to a polar solvent like water. This stabilization enhances the molecule's electronic stability. researchgate.netoup.com The introduction of different electron-donating or electron-accepting functional groups can further tune these properties. researchgate.netoup.com

Table 1: HOMO-LUMO Energy Levels of a Ureidopeptidomimetic (UPM) Model in Gas vs. Aqueous Phase

PhaseHOMO Energy (eV)LUMO Energy (eV)
Gas Phase -6.8646-0.3957
Aqueous Phase -6.9027-0.4248
Data sourced from DFT calculations on UPM models, indicating stabilization in a polar solvent environment. researchgate.netoup.com

Charge Transfer (CT) Properties

The electronic structure of ureidopeptidomimetics facilitates intramolecular charge transfer (CT), a property that is fundamental to their potential application in molecular electronics. researchgate.netresearchgate.net

In ureidopeptidomimetic systems, the ureido group typically acts as an electron donor, while a carboxylate entity at the other end of the molecule functions as an electron acceptor. researchgate.netresearchgate.net Excitation studies using TD-DFT and CASSCF computations confirm the viability of this charge transfer. researchgate.net The most intense absorption band in the electronic spectrum of these models often corresponds to a charge transfer from the π orbital of the ureido group to the π* orbital of the carboxylate group. researchgate.netresearchgate.net This inherent donor-acceptor dynamic is a key feature of the molecule's electronic behavior and can be modulated by modifying the functional groups at either the donor or acceptor end. researchgate.netresearchgate.net

Hole Migration Dynamics

Following ionization (the removal of an electron), the resulting positive charge, or "hole," is not necessarily static. The study of its movement, known as hole migration, is crucial for understanding charge transduction capabilities in molecular systems. researchgate.netnih.gov

To investigate these ultrafast dynamics, researchers employ time-resolved simulations. researchgate.netuniversite-paris-saclay.fr Specifically, DFT-based wave-packet propagation has been used to analyze the possibility of hole migration following ionization in ureidopeptidomimetic models. researchgate.netresearchgate.net

These simulations reveal that a hole generated at the ureido (donor) end of the molecule is mobile and evolves over time. researchgate.netresearchgate.netscite.ai In contrast, a hole generated at the carboxylate (acceptor) end does not migrate. researchgate.netresearchgate.netscite.ai This unidirectional charge evolution is a distinct feature compared to natural oligopeptides like glycine, where migration can occur from either end. researchgate.netresearchgate.net The process is extraordinarily fast, reflecting the material's charge transduction ability. researchgate.netresearchgate.net

Table 2: Simulated Hole Migration Dynamics in Ureidopeptidomimetics

Event LocationDynamicsTimescale (femtoseconds)Simulation Method
Ionization at Ureido End Hole evolves and migrates~2–5 fsDFT-based Wave-Packet Propagation
Ionization at Carboxylate End Hole does not migrateN/ADFT-based Wave-Packet Propagation
Data reflects the findings from time-resolved simulations on ureidopeptidomimetic models. researchgate.netresearchgate.net

Molecular Docking for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). kobe-u.ac.jp This method is instrumental in structure-based drug design for estimating the strength of interaction, or binding affinity, between the two molecules. kobe-u.ac.jpderpharmachemica.com

While specific docking studies for this compound were not prominently identified, the methodology has been applied to structurally related compounds containing the core ureido (-NH-CO-NH-) functionality to explore their potential as inhibitors of various enzymes. For example, molecular docking studies have been performed on benzothiazole (B30560) urea (B33335) derivatives to predict their binding interactions with the γ-amino butyric acid amino transferase (GABA-AT) enzyme, a target for anticonvulsant drugs. derpharmachemica.com Similarly, the technique has been used to calculate potential binding poses for ureido-based inhibitors targeting enzymes in parasites like Trypanosoma brucei. nih.gov These studies use scoring functions to evaluate how well the ligand fits into the active site of the protein, providing insights that guide the design of more potent and selective therapeutic agents. derpharmachemica.comnih.gov

Ligand Binding Site Predictions

The prediction of a ligand's binding site is a foundational step in structure-based drug design and molecular biology research. Algorithms for this purpose often combine geometric analysis of the protein's surface to find pockets or cavities with energetic calculations or evolutionary conservation data.

While specific studies predicting the binding site for this compound are not prominently documented, analysis of homologous enzymes that bind similar ligands provides a strong predictive model. A relevant analogue is N-carbamoyl-D-valine, which differs from this compound (a ureido derivative of valine) primarily by the stereochemistry and is known to be a substrate for enzymes like N-carbamoyl-D-amino acid amidohydrolase (DCase).

Modeling studies based on the crystal structure of DCase with its substrate, N-carbamoyl-D-valine, have elucidated the key features of the active site. mdpi.com This active site provides a blueprint for a putative binding pocket for this compound in a similar enzyme. The binding site is characterized by specific amino acid residues positioned to recognize and coordinate the different parts of the ligand.

Table 1: Key Residues in the Putative Binding Site for this compound based on Homologous DCase Enzyme

Residue Function in Binding Site
Arginine (Arg175 / Arg176) Forms the carboxyl-binding site, coordinating the substrate's α-carboxyl group.
Asparagine (Asn173) Acts as a "chiral discrimination gate," potentially enforcing specificity for a particular stereoisomer.
Phenylalanine (Phe234) Contributes to a hydrophobic pocket that accommodates the ligand's side chain.

Interactions with Specific Enzymes (e.g., γ-amino butyric acid aminotransferase - GABA-AT)

Gamma-aminobutyric acid aminotransferase (GABA-AT) is a critical enzyme in the metabolism of the neurotransmitter GABA. Based on the available scientific literature from the performed searches, there are no documented computational or experimental studies detailing the direct interaction between this compound and γ-amino butyric acid aminotransferase. Further research would be required to determine if any interaction occurs and to characterize the molecular details of such a binding event.

Prediction of Binding Affinity and Molecular Recognition

Molecular recognition refers to the specific set of non-covalent interactions between a ligand and its binding site, which governs the stability and specificity of the complex. The prediction of binding affinity (quantified by metrics like the dissociation constant, Kd, or the half-maximal inhibitory concentration, IC50) is a primary goal of molecular modeling.

Direct quantitative predictions of the binding affinity for this compound are not available in the reviewed literature. However, the molecular recognition patterns can be inferred from the detailed interactions observed in the homologous N-carbamoyl-D-valine/DCase system. Molecular dynamics simulations of this complex show that the ligand adopts a very specific orientation, or binding pose, within the active site. This precise positioning is a hallmark of efficient molecular recognition and is a prerequisite for high binding affinity and, in the case of enzymes, catalytic activity. The reported turnover rates (kcat) for valine derivatives in this enzyme, which exceed 150 s⁻¹, suggest a highly efficient binding and recognition process.

The key interactions that define this molecular recognition include:

Hydrophobic Interactions: The isopropyl side chain of the valine moiety fits into a hydrophobic pocket created by residues such as Phenylalanine (Phe234) and Valine (Val236).

Electrostatic Interactions/Hydrogen Bonding: The negatively charged carboxyl group is stabilized by interactions with the positively charged side chains of two Arginine residues (Arg175 and Arg176). The ureido group is positioned to interact with the enzyme's catalytic machinery.

These specific interactions provide a strong basis for how this compound would be recognized by a homologous protein target.

Table 2: Predicted Molecular Recognition Interactions for this compound based on N-carbamoyl-D-valine Model

Ligand Moiety Interacting Enzyme Residue(s) Type of Interaction
Isopropyl Side Chain Phe234, Val236 Hydrophobic
Carboxyl Group Arg175, Arg176 Electrostatic / Salt Bridge

Enzymatic Biotransformations and Biocatalysis

Applications in Non-Proteinogenic Amino Acid Synthesis

3-Methyl-2-ureido-butyric acid is classified as a non-proteinogenic amino acid, a diverse group of amino acids not encoded in the standard genetic code. wikipedia.org These compounds are of significant interest in biotechnology and medicine, serving as building blocks for pharmaceuticals, agrochemicals, and modified peptides with enhanced properties. frontiersin.orgnih.gov The enzymatic synthesis of non-proteinogenic amino acids is a burgeoning field, as enzymes can create the desired stereochemistry with high precision, which is often a critical factor for biological activity. frontiersin.orgsemanticscholar.org

The synthesis of such amino acids often involves multi-enzyme cascade reactions, where a series of enzymes work sequentially to build the target molecule from simple precursors. frontiersin.orgmdpi.com This approach mimics natural metabolic pathways and can lead to high yields and purity. nih.gov While specific enzymatic routes for this compound are not extensively detailed in the literature, its structural similarity to other N-carbamoyl amino acids suggests its potential synthesis via established biocatalytic pathways. For instance, N-carbamoyl amino acids are known intermediates in the synthesis of optically pure amino acids using enzyme systems like the hydantoinase/carbamoylase process. frontiersin.org

Specific Enzyme Systems in Synthesis and Modification

The synthesis of ureido-derivatized amino acids can be achieved using specific enzyme classes that catalyze the formation or hydrolysis of the ureido group. These enzymes offer a high degree of specificity, acting on particular substrates to yield the desired product. wikipedia.orgnih.gov

Hydrolases are a major class of enzymes used in biotransformations, prized for their stability and lack of need for expensive cofactors. unipd.it Within this class, amidohydrolases (or amidases) are particularly relevant. These enzymes catalyze the hydrolysis of amide bonds. A specific type of amidohydrolase, N-carbamoyl-amino acid amidohydrolase (carbamoylase), is crucial in the production of amino acids. nih.gov

For example, N-carbamoyl-β-alanine amidohydrolase catalyzes the final step in pyrimidine (B1678525) degradation, hydrolyzing N-carbamoyl-β-alanine to β-alanine, CO₂, and NH₃. nih.govnih.gov Enzymes with similar functions, but acting on α-amino acid derivatives, are key components of the "hydantoinase process." In this industrial method, a hydantoinase first opens a hydantoin (B18101) ring to form an N-carbamoyl-amino acid, which is then hydrolyzed by a specific L- or D-N-carbamoylase to produce a stereochemically pure L- or D-amino acid. frontiersin.org The reverse reaction, the carbamoylation of an amino acid, or the specific modification of a precursor using an amidohydrolase, represents a plausible enzymatic route to this compound. The substrate specificity of amidohydrolases, such as those from Agrobacterium tumefaciens C58 or Rhizobium radiobacter, has been studied, showing they can accept a range of N-carbamoyl substrates, which could potentially include the precursor to this compound. nih.govresearchgate.net

Table 1: Relevant Hydrolase Sub-classes in Amino Acid Synthesis

Enzyme Sub-classEC NumberTypical ReactionRelevance to this compound
Amidohydrolase 3.5.1.-Hydrolysis of amide bondsPotential for synthesis or modification of the ureido group.
N-carbamoyl-β-alanine amidohydrolase 3.5.1.6Hydrolysis of N-carbamoyl-β-amino acidsDemonstrates enzymatic activity on ureido-amino acid structures. nih.govnih.gov
N-carbamoyl-L-amino-acid hydrolase 3.5.1.87Hydrolysis of N-carbamoyl-L-amino acids to L-amino acidsKey enzyme in the industrial hydantoinase process; could potentially act on this compound or its precursor. frontiersin.org

Biocatalytic Approaches for Enhanced Efficiency and Selectivity

To make enzymatic processes industrially viable, biocatalytic approaches are continuously optimized for efficiency, selectivity, and sustainability. nih.govnih.gov These strategies include combining multiple enzymes in cascades and engineering enzymes for novel functions. nih.gov

Multi-enzyme cascades are highly efficient as they allow for sequential reactions in a single pot, which minimizes intermediate purification steps, reduces waste, and can overcome unfavorable reaction equilibria. frontiersin.orgnih.gov A potential cascade for this compound could involve an initial enzyme creating a precursor which is then acted upon by a carbamoylase or a similar enzyme.

Directed evolution and protein engineering are powerful tools used to tailor enzymes for specific industrial applications. nih.gov By introducing mutations into an enzyme's genetic code, its properties—such as substrate specificity, stability, or activity under process conditions—can be improved. An amidohydrolase or carbamoylase could be engineered to specifically accept 3-methyl-butyric acid derivatives, thus creating a highly selective and efficient catalyst for the production of this compound. researchgate.net

Enzyme Immobilization Techniques for Flow Chemistry

The transition from batch processing to continuous flow chemistry is a major trend in modern chemical manufacturing, offering better process control, safety, and efficiency. mdpi.com A key enabling technology for using enzymes in flow systems is immobilization. academie-sciences.frresearchgate.net Immobilization involves attaching or confining enzymes to a solid support material, which retains the enzyme within the reactor, allowing for its continuous reuse and simplifying product purification. e-asct.orgnih.gov

Several techniques exist for enzyme immobilization, each with distinct advantages.

Adsorption: Enzymes are physically bound to a carrier surface via weak forces like van der Waals or ionic interactions. This method is simple and generally preserves enzyme activity, but leakage can occur. academie-sciences.fre-asct.org

Covalent Bonding: Strong covalent bonds are formed between the enzyme and the support. This method provides very stable attachment with minimal leaching, though it can sometimes affect the enzyme's activity if the binding occurs at a critical site. mdpi.come-asct.org

Entrapment/Encapsulation: Enzymes are physically confined within the porous network of a polymer gel or a semi-permeable membrane. This protects the enzyme from the bulk environment but can introduce mass transfer limitations. mdpi.come-asct.org

Cross-Linking: Enzymes are linked to each other using a bifunctional reagent, forming aggregates (Cross-Linked Enzyme Aggregates or CLEAs). This is a carrier-free method that can result in highly stable biocatalysts. academie-sciences.fre-asct.org

These immobilized enzymes can be packed into a column or reactor, creating a packed-bed reactor. The substrate solution is then continuously passed through the reactor, where it is converted to the product. This setup would be ideal for the large-scale, cost-effective production of this compound using an immobilized hydrolase or other relevant enzyme. academie-sciences.frnih.gov

Table 2: Comparison of Enzyme Immobilization Techniques for Flow Chemistry

Immobilization MethodPrincipleAdvantagesDisadvantages
Adsorption Weak, non-covalent attachment to a carrier. academie-sciences.frSimple, mild conditions, often high retention of activity.Enzyme leakage can occur with changes in pH, temperature, or ionic strength. mdpi.com
Covalent Bonding Formation of stable covalent bonds with a carrier. e-asct.orgStrong binding prevents leaching, high stability. mdpi.comCan lead to loss of enzyme activity if active site is modified.
Entrapment Physical confinement within a porous matrix. e-asct.orgProtects enzyme from harsh environments, applicable to many enzymes.Potential for diffusion limitations, possible leakage of smaller enzymes.
Cross-Linking (CLEAs) Intermolecular covalent bonding between enzyme molecules. academie-sciences.frHigh catalyst stability, high enzyme loading, carrier-free.Can be difficult to optimize, diffusion limitations may arise in large aggregates.

Emerging Research Frontiers and Future Directions

Exploration of Novel Biochemical Pathways and Metabolites

Future research is poised to uncover the detailed biochemical pathways in which 3-Methyl-2-ureido-butyric acid participates. While it is known to be a derivative of valine, its precise metabolic fate and the full spectrum of its downstream metabolites are not yet fully elucidated. chemsrc.com

Potential Metabolic Fates:

Pyrimidine (B1678525) Degradation Pathway: Research on structurally similar compounds suggests a potential link to pyrimidine metabolism. For instance, β-ureidopropionase is an enzyme that catalyzes the breakdown of N-carbamoyl-beta-alanine and beta-ureidoisobutyrate. hmdb.canih.gov Future studies will likely investigate whether this compound can serve as a substrate for this or similar enzymes, potentially linking it to the catabolism of thymine (B56734) and valine. nih.govresearchgate.net

Branched-Chain Amino Acid (BCAA) Catabolism: As a derivative of valine, the compound is inherently linked to BCAA metabolism. A key area of investigation will be to determine how its formation and degradation are regulated within the context of BCAA catabolic pathways and how it might influence the levels of other critical metabolites like 3-Methyl-2-oxovaleric acid, an abnormal metabolite in maple syrup urine disease. hmdb.ca

Interaction with Urea (B33335) Cycle: The ureido group suggests a connection to the urea cycle. Research may explore whether this compound can be synthesized or degraded by enzymes involved in urea metabolism, or if it acts as a modulator of these pathways.

Identification of Novel Metabolites: Advanced metabolomic platforms, particularly high-resolution mass spectrometry, will be instrumental in identifying novel downstream metabolites of this compound in various biological matrices. This could reveal previously unknown biochemical transformations and effector molecules.

Advanced Computational Studies for Predictive Modeling

Computational chemistry and bioinformatics offer powerful tools to accelerate research into the biological functions of this compound. tandfonline.com

Predictive Modeling Approaches:

Molecular Docking: This technique can be used to predict the binding affinity of this compound with a wide array of proteins, including enzymes and receptors. tandfonline.comderpharmachemica.com By screening large protein databases, researchers can identify potential molecular targets, offering hypotheses for subsequent experimental validation. For example, docking studies on similar urea-containing compounds have successfully identified potential interactions with enzymes like γ-amino butyric acid amino transferase (GABA-AT). derpharmachemica.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to predict the biological activity of derivatives of this compound. By analyzing the relationship between the chemical structures of a series of compounds and their measured biological activities, these models can guide the synthesis of new analogues with enhanced potency or selectivity. nih.gov

Quantum Chemical Methods: Quantum chemical studies can provide deep insights into the molecule's electronic properties, reactivity, and conformational flexibility. nih.gov This information is crucial for understanding its interaction with biological targets at a subatomic level and for designing more effective molecular probes or therapeutic agents. nih.gov

A summary of potential computational approaches is presented in the table below.

Table 1: Computational Approaches for this compound Research

Computational Method Application Potential Outcome
Molecular Docking Predicting interactions with proteins Identification of potential enzyme targets or receptors. tandfonline.comderpharmachemica.com
QSAR Predicting biological activity of derivatives Guiding the synthesis of novel, more potent compounds. nih.gov
Quantum Chemistry Analyzing electronic properties and reactivity Understanding interaction mechanisms at a molecular level. nih.gov

Development of Highly Specific Analytical Tools

The advancement of research on this compound is critically dependent on the development of robust and highly specific analytical methods for its detection and quantification in complex biological samples.

Current and Future Analytical Platforms:

Mass Spectrometry (MS): Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the current mainstays for metabolomics and can be optimized for the sensitive detection of this compound. nih.gov Future efforts will focus on developing targeted MS/MS methods for absolute quantification and high-throughput screening.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used to quantify the compound without the need for chemical derivatization. nih.gov Developing specific NMR protocols could enable real-time monitoring of the compound's metabolism in cellular or in vivo systems.

Immunoassays: The development of monoclonal or polyclonal antibodies specific to this compound would enable the creation of highly sensitive and specific enzyme-linked immunosorbent assays (ELISAs). This would facilitate rapid and cost-effective screening of large numbers of samples.

Applications as Molecular Probes in Cellular Systems

The unique structure of this compound makes it an attractive candidate for development as a molecular probe to investigate cellular processes.

Potential Applications as Probes:

Enzyme Activity Probes: By attaching a reporter group (e.g., a fluorophore or a biotin (B1667282) tag) to the molecule, it could be used to identify and characterize enzymes that specifically bind to or metabolize it. This approach has been used to study other classes of molecules, such as inhibitors of histone deacetylase. acs.org

Transporter Function Probes: Labeled this compound could be used to study the specific transporters responsible for its uptake into and efflux from cells, shedding light on the mechanisms that control its intracellular concentration.

Pathway Flux Analysis: Stable isotope-labeled versions of this compound (e.g., with ¹³C or ¹⁵N) can be used in metabolic flux analysis studies. By tracing the path of the labeled atoms through various metabolic pathways, researchers can quantitatively map its metabolic fate and its impact on interconnected pathways.

The development of such probes will be invaluable for dissecting the precise molecular mechanisms through which this compound exerts its biological effects.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing 3-Methyl-2-ureido-butyric acid?

  • Answer : Synthesis typically involves urea coupling with a methyl-substituted butyric acid precursor under controlled conditions (e.g., carbodiimide-mediated reactions). Characterization should include nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., ureido and carboxylic acid moieties). Purity assessment via high-performance liquid chromatography (HPLC) with UV detection is critical, referencing protocols from analogous keto acid derivatives .

Q. How should researchers determine the physicochemical properties of this compound?

  • Answer : Key properties include solubility (tested in polar/non-polar solvents via shake-flask method), pKa (determined by potentiometric titration), and thermal stability (assessed via thermogravimetric analysis, TGA). Storage conditions should align with similar carboxylic acids: desiccated at 0–6°C to prevent hydrolysis, as recommended for deuterated analogs .

Advanced Research Questions

Q. What analytical challenges arise when quantifying this compound in biological matrices, and how can they be mitigated?

  • Answer : Matrix interference and low endogenous concentrations necessitate advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., deuterated versions). Sample preparation should include protein precipitation and solid-phase extraction (SPE) to enhance sensitivity. Method validation must follow FDA/ICH guidelines for precision, accuracy, and limit of detection (LOD) .

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Answer : Conduct systematic reviews with meta-analyses to evaluate experimental variables (e.g., dosage, model systems). For example, discrepancies in cytotoxicity data may stem from differences in cell lines or exposure durations. Use statistical tools like heterogeneity testing (I² statistic) to assess variability and subgroup analysis to identify confounding factors .

Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?

  • Answer : Perform accelerated stability studies at varying pH (1.2–7.4), temperatures (25–40°C), and oxidative conditions. Monitor degradation products via HPLC-MS and apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life. Include controls with antioxidants or stabilizers if hydrolysis/oxidation is observed .

Q. How can researchers correlate this compound levels with disease biomarkers in longitudinal studies?

  • Answer : Use multi-omics approaches (e.g., metabolomics and proteomics) to identify associations. Statistical methods like partial least squares-discriminant analysis (PLS-DA) or machine learning models (e.g., random forests) can uncover biomarker networks. Ensure cohort stratification by age, sex, and comorbidities to reduce bias, as outlined in biomarker association frameworks .

Methodological and Data Analysis Questions

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?

  • Answer : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀/IC₅₀ values. Use non-linear regression with bootstrapping for confidence intervals. For non-monotonic responses, apply model selection criteria (Akaike Information Criterion, AIC) to compare linear vs. threshold models .

Q. How should researchers address reproducibility issues in synthesizing this compound derivatives?

  • Answer : Document reaction parameters rigorously (e.g., solvent purity, inert atmosphere conditions) and validate intermediates at each step. Cross-validate results with independent labs using shared protocols. For chiral variants, confirm enantiomeric purity via chiral HPLC or circular dichroism (CD) spectroscopy .

Ethical and Reporting Standards

Q. What are the minimum reporting requirements for publishing studies on this compound?

  • Answer : Follow CONSORT or STROBE guidelines for experimental rigor. Include raw data for key assays (e.g., NMR spectra, chromatograms) in supplementary materials. Clearly state limitations, such as potential off-target effects in biological assays, and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-2-ureido-butyric acid
Reactant of Route 2
Reactant of Route 2
3-Methyl-2-ureido-butyric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.